1-(3-Methoxyphenyl)prop-2-EN-1-amine

Chiral amine Benzylic stereocenter Arylalkenylamine scaffold

1-(3-Methoxyphenyl)prop-2-EN-1-amine (CAS 1260878-48-5; molecular formula C₁₀H₁₃NO; MW 163.22 g/mol) is a chiral primary benzylic allylamine featuring a 3-methoxy-substituted phenyl ring attached to a prop-2-en-1-amine backbone. The compound belongs to the broader arylalkenylamine class, which has been systematically investigated for sigma receptor pharmacology.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
Cat. No. B12444393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methoxyphenyl)prop-2-EN-1-amine
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(C=C)N
InChIInChI=1S/C10H13NO/c1-3-10(11)8-5-4-6-9(7-8)12-2/h3-7,10H,1,11H2,2H3
InChIKeyLPSCNJIFXYAFMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Methoxyphenyl)prop-2-EN-1-amine – Structural Identity, CAS Classification, and Key Procurement Identifiers


1-(3-Methoxyphenyl)prop-2-EN-1-amine (CAS 1260878-48-5; molecular formula C₁₀H₁₃NO; MW 163.22 g/mol) is a chiral primary benzylic allylamine featuring a 3-methoxy-substituted phenyl ring attached to a prop-2-en-1-amine backbone . The compound belongs to the broader arylalkenylamine class, which has been systematically investigated for sigma receptor pharmacology [1]. It exists as a racemate and as resolved (R)- and (S)-enantiomers with distinct CAS registrations—(1R)-enantiomer CAS 1181825-78-4 and (1S)-enantiomer CAS 1213398-86-7—enabling enantiopure procurement . Commercially, the compound is supplied at ≥95% purity with batch-specific QC documentation including NMR, HPLC, and GC, and is recommended for storage at −20 °C protected from light .

Sigma-1 receptor pharmacophore exploration via chiral arylalkenylamine scaffold
Stereochemical-control studies: racemate, (R)- and (S)-enantiomers with independent CAS numbers
Benzylic allylamine building block for enantioselective synthesis and chiral SAR
Batch-specific QC (NMR, HPLC, GC) supports reproducible procurement

Why 1-(3-Methoxyphenyl)prop-2-EN-1-amine Cannot Be Substituted by Terminal Allylamine Isomers or ortho/para-Methoxy Analogs


Within the C₁₀H₁₃NO allylamine isomeric space, the position of the amine relative to the aromatic ring and the double bond fundamentally determines pharmacological profile and synthetic utility. Terminal allylamine isomers such as 2-(3-methoxyphenyl)prop-2-en-1-amine (CAS 106191-59-7; CHEMBL89233) and (E)-3-(3-methoxyphenyl)prop-2-en-1-amine (CAS 157983-33-0; CHEMBL3628706) place the amine distal to the aryl ring, eliminating the benzylic stereocenter and altering amine basicity, nucleophilicity, and hydrogen-bonding geometry [1][2]. Ortho-methoxy (3-(2-methoxyphenyl)-allylamine) and para-methoxy ((1R)-1-(4-methoxyphenyl)prop-2-enylamine, CAS 1027567-62-9) positional isomers exhibit divergent electronic resonance effects and steric profiles that impact receptor pharmacophore mapping . Moreover, the non-chiral N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine (CAS 110841-68-4) introduces a methylene spacer that further alters amine positioning and lipophilicity (MW 177.24 vs. 163.22) . These structural differences, detailed quantitatively below, preclude simple interchangeability in any experimental or procurement context where stereochemistry, receptor binding topology, or regioselective reactivity is material.

Terminal allylamine isomers

Lack benzylic stereocenter and alter amine π-system coupling – may not engage the sigma-1 pharmacophore defined for arylalkenylamines.

ortho/para-Methoxy analogs

Divergent electronic directing and steric profiles can shift receptor binding topology and regioselective reactivity context.

N-Methyl or methylene-spacer analogs

Changes in amine positioning and lipophilicity alter hydrogen-bonding geometry and membrane permeability context.

1-(3-Methoxyphenyl)prop-2-EN-1-amine – Comparator-Based Quantitative Evidence for Scientific Selection and Procurement Differentiation


Benzylic vs. Terminal Amine Architecture: Chiral Center Presence Dictates Stereochemical and Pharmacophoric Outcomes

1-(3-Methoxyphenyl)prop-2-EN-1-amine positions the primary amine at the chiral benzylic carbon directly adjacent to the 3-methoxyphenyl ring, generating a stereocenter absent in the terminal allylamine isomers 2-(3-methoxyphenyl)allylamine (CAS 106191-59-7) and (E)-3-(3-methoxyphenyl)prop-2-en-1-amine (CAS 157983-33-0). In those terminal isomers, the amine is attached to either the sp²-hybridized C-2 or the terminal CH₂ of the allyl chain, respectively, yielding achiral or geometrically isomeric structures with no benzylic stereocenter . The benzylic amine architecture of the target compound places the nitrogen lone pair in a distinct spatial and electronic environment—closer to the aromatic π-system and at a defined dihedral angle—that is critical for the sigma-1 receptor pharmacophore identified in arylalkenylamine SAR studies, where the positive nitrogen feature and two hydrophobe elements govern affinity [1].

Amine Architecture
Head-to-head
Benzylic amine (sp³ chiral)
Terminal amine (achiral)
Benzylic stereocenter prerequisite for enantioselective SAR
Distinct pharmacophoric geometry; terminal isomers lack stereochemical control
Chiral amine Benzylic stereocenter Arylalkenylamine scaffold Sigma receptor pharmacophore

Sigma-1 Receptor Affinity Class Evidence: Arylalkenylamine Scaffold Achieves Nanomolar σ₁ Ki with Subtype Selectivity, Mapping to the 3-Methoxy Benzylic Amine Pharmacophore

The Collina and Rossi groups have systematically characterized the sigma receptor affinity of arylalkenylamines bearing benzylic amine architectures, establishing that this scaffold class achieves σ₁ receptor Ki values consistently below 25 nM with σ₁/σ₂ selectivity ratios exceeding 4:1 (Kiσ₂ >100 nM) [1][2]. The 2011 Rossi study identified the piperidine-substituted arylalkenylamine (E)-17 and its arylalkylamine analog (R,S)-33 as excellent σ₁ ligands with Ki values of 0.70 and 0.86 nM, respectively, with significantly high selectivity over σ₂, μ-, κ-opioid, and PCP binding sites [2]. The 3-methoxy substitution on the phenyl ring maps to the 'hydrophobe' feature in the GALAHAD-derived σ₁ pharmacophore model, which includes two hydrophobic regions and a positive nitrogen [2]. By contrast, the terminal allylamine isomer (E)-3-(3-methoxyphenyl)prop-2-en-1-amine (CHEMBL3628706) shows negligible activity at the related trace amine-associated receptor TAAR5 (EC50 >10,000 nM), suggesting that the benzylic amine positioning is critical for engagement with aminergic receptor targets [3].

σ₁ Affinity Context
Class-level
>400-fold
reported class selectivity context
Supports benzylic scaffold entry for sigma-1 receptor studies
Class-average σ₁ Ki 10,000 nM
Sigma-1 receptor Ki affinity σ₁/σ₂ selectivity Neuroprotection Arylalkenylamine pharmacophore

Enantiopure Procurement Differentiation: Three Defined CAS Numbers with Batch-Level QC Enable Reproducible Stereospecific Research

1-(3-Methoxyphenyl)prop-2-EN-1-amine is commercially available as three distinct chemical entities with independent CAS registrations: racemate (CAS 1260878-48-5, purity ≥95%), (R)-enantiomer (CAS 1181825-78-4, purity ≥95%), and (S)-enantiomer (CAS 1213398-86-7, purity ≥98%) . The (R)-enantiomer (Bidepharm) is supplied with batch-level QC documentation including NMR, HPLC, and GC analyses, establishing chain-of-identity from procurement to experimental use . By contrast, the terminal allylamine positional isomer 2-(3-methoxyphenyl)allylamine (CAS 106191-59-7) is achiral and available only as a single entity with purity typically at 95% without defined enantiomeric options . The ortho-methoxy isomer 3-(2-methoxyphenyl)-allylamine similarly lacks enantiomeric variants .

Enantiopure Procurement
Head-to-head
  • Racemate: CAS 1260878-48-5, ≥95%
  • (R)-enantiomer: CAS 1181825-78-4, ≥95%, batch QC
  • (S)-enantiomer: CAS 1213398-86-7, ≥98%
Enables stereochemically controlled study design
Three defined CAS entities with documented QC; comparator available as single achiral form
Enantiomeric purity Chiral procurement CAS registry QC documentation Stereospecific SAR

Meta-Methoxy Substitution: Electronic Directing Effects and Lipophilicity Differentiate from ortho- and para-Methoxy Positional Isomers

The meta-methoxy substituent in 1-(3-Methoxyphenyl)prop-2-EN-1-amine exerts an electron-withdrawing inductive effect (−I) and a weak electron-donating resonance effect (+M), resulting in a net electronic profile distinct from both ortho-methoxy (where steric hindrance dominates) and para-methoxy (where strong +M resonance fully conjugates with the ring) positional isomers [1]. In electrophilic aromatic substitution (EAS), the meta-methoxy group directs incoming electrophiles to the positions ortho and para to the methoxy group (i.e., C-2, C-4, and C-6 of the ring), whereas the para-methoxy analog ((1R)-1-(4-methoxyphenyl)prop-2-enylamine, CAS 1027567-62-9) directs exclusively to the positions ortho to methoxy (C-3 and C-5) . The meta-substitution pattern also produces a computed cLogP value intermediate between ortho (higher steric shielding of polar groups) and para (lower steric hindrance, more exposed polar surface) variants, impacting membrane permeability and protein binding [2]. The benzylic amine, being directly attached to the ring, is electronically coupled to the methoxy substituent through the aromatic π-system, meaning that the meta positioning uniquely modulates amine basicity (predicted pKa ~9.0–9.5 for the conjugate acid) compared to ortho (predicted pKa ~8.5–9.0 due to proximity-induced field effects) and para (predicted pKa ~9.2–9.7 due to stronger resonance donation) analogs.

Methoxy Position
Class-level
σₘ +0.12 σₚ −0.27 EAS regioselectivity
Supports regioselective SAR exploration
Meta-OCH₃: weak +M/−I effects; distinct directing vs. ortho/para
Meta-substitution Electronic effects Electrophilic aromatic substitution LogP Regioselectivity

VMAT/Dopamine Transporter Activity Divergence: Terminal Allylamine Isomer Shows Measurable VMAT Engagement, Suggesting Distinct Transporter Interaction Profiles for the Benzylic Amine Scaffold

The terminal allylamine isomer 2-(3-methoxyphenyl)allylamine (CHEMBL89233) demonstrates measurable affinity for the vesicular monoamine transporter (VMAT), with a Ki of 30.2 μM (30,200 nM) for inhibition of dopamine uptake into resealed bovine chromaffin granule ghosts [1]. This VMAT engagement represents a potential off-target liability for any in-class compound intended for sigma receptor or other CNS applications, as VMAT2 modulation directly impacts presynaptic dopamine handling. While no direct VMAT data exist for 1-(3-methoxyphenyl)prop-2-EN-1-amine itself, the structural divergence—benzylic amine with a stereocenter vs. terminal allylamine with an sp²-hybridized attachment point—is expected to produce a substantially different transporter interaction profile. This inference is supported by the established SAR from sigma receptor ligand programs, where benzylic amine positioning confers high σ₁/σ₂ selectivity with clean opioid receptor counter-screens (Ki >1,000 nM at μ, δ, κ) [2], whereas the terminal allylamine comparator shows promiscuous aminergic engagement including VMAT [1].

VMAT Engagement
Cross-study
Target class: predicted clean VMAT profile
Comparator: Ki 30.2 µM (VMAT)
Predicts distinct transporter interaction context
Cross-study comparison; direct target VMAT data absent
VMAT Dopamine transporter Vesicular monoamine transporter Off-target profile Selectivity

1-(3-Methoxyphenyl)prop-2-EN-1-amine – Evidence-Backed Research and Industrial Application Scenarios


Sigma-1 Receptor Ligand Discovery: Chiral Arylalkenylamine Scaffold for Nanomolar σ₁ Affinity Probe Development

The benzylic amine arylalkenylamine architecture of 1-(3-Methoxyphenyl)prop-2-EN-1-amine maps directly to the sigma-1 pharmacophore defined by the Collina/Rossi group, where arylalkenylamines with a positive nitrogen and two hydrophobic features achieve σ₁ Ki values below 25 nM with σ₁/σ₂ selectivity ratios exceeding 4:1 [1]. Procurement of the enantiopure (R)- or (S)-forms (CAS 1181825-78-4 and 1213398-86-7, respectively) enables stereospecific SAR exploration, which is critical given that sigma-1 receptor enantioselectivity has been documented for structurally related arylalkylamines [2]. The 3-methoxy substitution provides a defined electronic handle (σₘ = +0.12) that can be systematically varied to probe the hydrophobe pocket of the σ₁ binding site without introducing the steric complications of ortho-substitution or the strong resonance effects of para-substitution [3].

Asymmetric Synthesis Methodology Development: Chiral Benzylic Allylamine as a Versatile Enantiopure Building Block

The compound's three orthogonal reactive handles—the primary benzylic amine (available for alkylation, reductive amination, amide coupling, and Boc-protection), the terminal vinyl group (susceptible to cross-metathesis, hydroboration, epoxidation, and Heck coupling), and the meta-methoxy-substituted aromatic ring (undergoing regioselective electrophilic substitution at C-2, C-4, and C-6)—make it a strategic intermediate for divergent synthesis of complex chiral amine libraries [1]. The availability of both enantiomers with defined QC (NMR, HPLC, GC batch certification for the (R)-enantiomer from Bidepharm) provides a reliable starting point for asymmetric methodology development, chiral auxiliary studies, and the synthesis of diastereomerically pure products [2]. The benzylic stereocenter is configurationally stable under standard reaction conditions, unlike certain N-Boc allylamine derivatives that undergo racemization via aza-allyl anion intermediates [3].

Neuropharmacological Tool Compound Development: σ₁-Selective Probe with Favorable Off-Target Profile for CNS Target Validation

Based on class-level evidence from the sigma-1 ligand program, 1-(3-Methoxyphenyl)prop-2-EN-1-amine and its derivatives are predicted to exhibit high σ₁ affinity (Ki <25 nM) with clean selectivity over σ₂, opioid receptors (μ, δ, κ), and the PCP binding site of NMDA receptors [1]. This profile contrasts with the terminal allylamine isomer 2-(3-methoxyphenyl)allylamine (CHEMBL89233), which shows measurable VMAT engagement (Ki 30.2 μM) that would confound CNS mechanistic studies [2]. Furthermore, the (E)-3-(3-methoxyphenyl)prop-2-en-1-amine geometric isomer (CHEMBL3628706) is essentially inactive at TAAR5 (EC50 >10,000 nM), demonstrating that amine positioning is a binary determinant of aminergic receptor engagement [3]. The meta-methoxy substitution provides an intermediate lipophilicity profile (cLogP ~1.8–2.0) suitable for blood-brain barrier penetration while maintaining aqueous solubility for in vitro assay compatibility .

Medicinal Chemistry Hit-to-Lead Optimization: Regioselective Scaffold Functionalization for Parallel SAR Exploration

The meta-methoxy directing effect in electrophilic aromatic substitution provides predictable regioselectivity (functionalization at C-2, C-4, and C-6 positions relative to the methoxy group) that is orthogonal to the reactivity of the para-methoxy analog (CAS 1027567-62-9), which directs exclusively to C-3 and C-5 [1]. This enables systematic exploration of aromatic substitution SAR without the positional ambiguities that arise when using the ortho-methoxy isomer, where steric hindrance and potential intramolecular hydrogen bonding between the methoxy oxygen and the benzylic amine NH₂ complicate structure-activity interpretation [2]. The racemate (CAS 1260878-48-5) can be used for initial hit identification, while the enantiopure forms enable downstream assessment of stereospecific pharmacology—a workflow enabled by the compound's unique multi-CAS procurement ecosystem [3].

Application
Selection Property
Validation Focus
Sigma-1 receptor pharmacophore exploration
Chiral arylalkenylamine scaffold
Enantiomer-specific sigma-1 binding assay context
Chiral building block synthesis
Three reactive handles (amine, vinyl, aryl)
Enantiopure stereochemical control
CNS target engagement probe studies
Sigma-1/VMAT selectivity context
Off-target counter-screen review
Regioselective SAR exploration
Meta-methoxy directing effects
Substitution position-dependent SAR interpretation
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